N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" is an intricate organic molecule that features a diverse arrangement of heterocycles and functional groups. These structures impart unique chemical and biological properties, making it a compound of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" typically involves the following steps:
Formation of 1,2-oxazole ring: : A cyclization reaction can be employed to form the oxazole ring starting from a suitable precursor like a 2-aminothiophene derivative. Conditions often include cyclization agents such as phosphorus oxychloride.
Attachment of thiophene: : This step involves the formation of a thiophene ring which can be done through a reaction like the Vilsmeier-Haack reaction.
Construction of the benzodioxine ring: : The benzodioxine moiety is generally constructed through an intramolecular cyclization reaction involving a phenolic compound and a suitable dibromo compound.
Amidation: : The final step involves the coupling of the benzodioxine compound with the oxazole derivative through an amidation reaction using reagents like carbodiimides.
Industrial Production Methods
Scaling up the synthesis of "this compound" for industrial production would focus on optimizing yield and purity while minimizing cost and environmental impact. Advanced techniques such as continuous flow synthesis and the use of microwave-assisted reactions can be explored.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically at the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction can target the oxazole ring, leading to the opening of the ring under certain conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Common oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used.
Major Products Formed
Depending on the reaction, major products could include oxidized derivatives of the thiophene ring or reduced derivatives of the oxazole ring.
Scientific Research Applications
Chemistry
Catalysis: : The unique structural features allow it to function as a catalyst or catalyst precursor in organic reactions.
Ligand Design: : Its diverse functional groups make it a candidate for designing ligands in coordination chemistry.
Biology
Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, aiding in the study of enzyme function and regulation.
Medicine
Drug Development: : Its biological activity suggests potential therapeutic applications, including anti-inflammatory and anti-cancer agents.
Industry
Material Science: : The structural properties make it suitable for use in developing new materials with specific electronic or photophysical properties.
Mechanism of Action
Molecular Targets
The mechanism by which "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" exerts its effects depends on its interaction with biological molecules. It may target proteins, enzymes, or nucleic acids.
Pathways Involved
It could modulate pathways involved in oxidative stress or cellular signaling due to its ability to undergo redox reactions and form stable complexes.
Comparison with Similar Compounds
Similar Compounds
**N-{[5-(fur-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
**N-{[5-(pyrid-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
Compared to similar compounds, "N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide" has a distinct thiophene moiety that can undergo unique redox reactions and offer specific binding interactions in biological systems.
What’s next on your agenda?
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(15-10-21-12-4-1-2-5-13(12)22-15)18-9-11-8-14(23-19-11)16-6-3-7-24-16/h1-8,15H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOQVQZJXOFGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.